Cas no 574731-02-5 (N-1-(4-fluorophenyl)ethyl-N-methylamine)

N-1-(4-fluorophenyl)ethyl-N-methylamine structure
574731-02-5 structure
Product Name:N-1-(4-fluorophenyl)ethyl-N-methylamine
Numero CAS:574731-02-5
MF:C9H12FN
MW:153.196685791016
MDL:MFCD03834513
CID:1022870
PubChem ID:5210548
Update Time:2025-04-20

N-1-(4-fluorophenyl)ethyl-N-methylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-Fluorophenyl)-N-methylethanamine
    • Benzenemethanamine, 4-fluoro-N,alpha-dimethyl- (9CI)
    • N-[1-(4-Fluorophenyl)ethyl]-N-methylamine hydrochloride
    • benzenemethanamine, 4-fluoro-N,alpha-dimethyl-
    • N-[1-(4-fluorophenyl)ethyl]-N-methylamine
    • AKOS000264200
    • EN300-34690
    • AB00982567-01
    • 574731-02-5
    • SB76447
    • F75268
    • NCGC00374067-01
    • MFCD03834513
    • SCHEMBL765383
    • alpha,N-Dimethyl-4-fluorobenzylamine
    • STK502879
    • SB75883
    • (1R)-1-(4-Fluorophenyl)-N-methyl-ethanamine
    • (S)-1-(4-fluorophenyl)-N-methylethan-1-amine
    • (1S)-1-(4-Fluorophenyl)-N-methylethylamine
    • CS-0246915
    • (alphaR)-4-Fluoro-N,alpha-Dimethyl-Benzenemethanamine
    • DTXSID30410198
    • AKOS016342096
    • SB47110
    • N-[1-(4-fluorophenyl)ethyl]methylamine
    • N-[1-(4-Fluorophenyl)ethyl]-n-methylamine, HCl
    • 1-(4-Fluorophenyl)-N-methylethylamine
    • [1-(4-fluorophenyl)ethyl](methyl)amine
    • ALBB-004046
    • N-1-(4-fluorophenyl)ethyl-N-methylamine
    • MDL: MFCD03834513
    • Inchi: 1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3
    • Chiave InChI: YORRIBKELCOOIJ-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)C(C)NC

Proprietà calcolate

  • Massa esatta: 153.09546
  • Massa monoisotopica: 153.095377549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 108
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.004
  • Punto di ebollizione: 181.3°C at 760 mmHg
  • Punto di infiammabilità: 63.4°C
  • Indice di rifrazione: 1.489
  • PSA: 12.03

N-1-(4-fluorophenyl)ethyl-N-methylamine Informazioni sulla sicurezza

N-1-(4-fluorophenyl)ethyl-N-methylamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
PC6293-250mg
alpha,N-Dimethyl-4-fluorobenzylamine
574731-02-5 97%
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£121.00 2025-02-21
Apollo Scientific
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alpha,N-Dimethyl-4-fluorobenzylamine
574731-02-5 97%
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£152.00 2025-02-21
TRC
F600678-100mg
N-[1-(4-fluorophenyl)ethyl]-N-methylamine
574731-02-5
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$ 50.00 2022-06-04
TRC
F600678-500mg
N-[1-(4-fluorophenyl)ethyl]-N-methylamine
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$ 185.00 2022-06-04
TRC
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N-[1-(4-fluorophenyl)ethyl]-N-methylamine
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$ 275.00 2022-06-04
eNovation Chemicals LLC
Y1254260-1g
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574731-02-5 95%
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$145 2023-09-04
Enamine
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[1-(4-fluorophenyl)ethyl](methyl)amine
574731-02-5 95%
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$35.0 2023-09-03
Enamine
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[1-(4-fluorophenyl)ethyl](methyl)amine
574731-02-5 95%
0.25g
$48.0 2023-09-03
Enamine
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[1-(4-fluorophenyl)ethyl](methyl)amine
574731-02-5 95%
0.5g
$85.0 2023-09-03
Enamine
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574731-02-5 95%
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